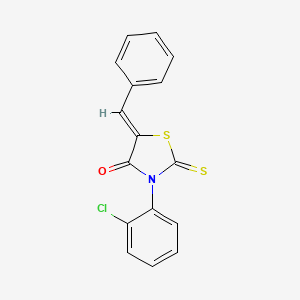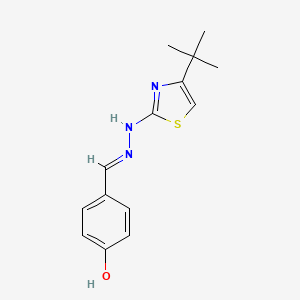![molecular formula C19H16ClNO5S2 B6106809 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6106809.png)
3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has gained significant interest in scientific research due to its potential use in various applications.
Wirkmechanismus
3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide X works by binding to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions. This leads to a reduction in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound X has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make it a promising candidate for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide X in lab experiments is its high potency, which allows for the use of lower concentrations. However, one limitation is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide X, including:
1. Further studies on its mechanism of action and how it interacts with specific enzymes and proteins.
2. Development of more efficient synthesis methods to improve yield and reduce cost.
3. Investigation of its potential use in combination with other drugs for enhanced efficacy.
4. Exploration of its potential use in the treatment of other diseases beyond cancer and inflammation.
5. Development of new formulations to improve solubility and bioavailability.
Conclusion:
This compound X is a promising chemical compound that has gained significant interest in scientific research due to its potential use in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and potential applications make it a promising candidate for drug development. Further research is needed to fully understand its potential and to develop more efficient synthesis methods and new formulations.
Synthesemethoden
3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide X can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline, followed by the reaction of the resulting intermediate with 3-nitrobenzenesulfonyl chloride. The final product is obtained through the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide X has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins involved in these diseases, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5S2/c1-26-16-9-7-15(8-10-16)21-28(24,25)19-4-2-3-18(13-19)27(22,23)17-11-5-14(20)6-12-17/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTWWAAPHCGFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-6-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6106730.png)
![N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6106738.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B6106744.png)

![7-(2-cyclohexylethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6106759.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6106767.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6106775.png)
![ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate](/img/structure/B6106777.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6106785.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6106792.png)


![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6106820.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)